7-Methoxyquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of a methoxy group at the seventh position and a carbonyl group at the second position of the quinazoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized from appropriate aniline derivatives and methoxy-substituted benzaldehydes, following specific synthetic routes that facilitate the formation of its unique structure. The starting materials are typically sourced from chemical suppliers or synthesized in laboratory settings.
7-Methoxyquinazolin-2(1H)-one is classified as a quinazoline derivative, which is part of a larger family of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 7-Methoxyquinazolin-2(1H)-one involves several key steps:
The molecular formula of 7-Methoxyquinazolin-2(1H)-one is , with a molecular weight of 252.27 g/mol. The compound features a quinazoline ring structure with specific substituents that influence its chemical behavior and biological activity.
7-Methoxyquinazolin-2(1H)-one can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, leading to diverse derivatives that may exhibit different biological activities.
The mechanism of action for 7-Methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or proteins that play crucial roles in cellular processes such as proliferation and apoptosis.
Research indicates that compounds in this class may modulate signaling pathways related to cell growth and survival, contributing to their potential therapeutic effects in cancer treatment and other diseases .
7-Methoxyquinazolin-2(1H)-one typically appears as a crystalline solid. Its melting point and solubility characteristics are influenced by its molecular structure.
The compound exhibits stability under standard laboratory conditions but may undergo transformations when subjected to extreme temperatures or reactive environments. Its reactivity profile makes it suitable for various synthetic applications in drug development .
7-Methoxyquinazolin-2(1H)-one has significant potential in medicinal chemistry due to its biological activities:
The quinazoline scaffold has evolved from early alkaloid isolations to sophisticated medicinal chemistry applications. The first synthesis of quinazoline derivatives dates back to 1869, when researchers prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through anthranilic acid condensation reactions [6]. By 1903, systematic oxidation of 3,4-dihydroquinazoline using alkaline potassium ferricyanide established reliable production methods for the core structure [6]. The isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—marked a significant milestone, demonstrating exceptional antimalarial properties and validating the scaffold's therapeutic potential [6].
The modern era witnessed explosive growth in quinazoline medicinal chemistry:
Table 1: Historical Milestones in Quinazoline Drug Development
Time Period | Key Advancement | Therapeutic Area | |
---|---|---|---|
1869 | First synthetic quinazoline derivative | Chemical curiosity | |
Early 1900s | Niementowski synthesis optimization | Synthetic methodology | |
1940s | Febrifugine isolation | Antimalarial | |
1970s | Prazosin development | Hypertension | |
2000s | EGFR inhibitors approval | Oncology | |
2020s | Multitarget CNS agents | Neurodegenerative diseases | [6] [8] |
The 7-methoxyquinazolin-2(1H)-one scaffold exhibits distinctive structural features that underpin its broad pharmacological relevance. This bicyclic system consists of a benzene ring fused to a 2-pyrimidinone, creating an electron-rich, planar architecture with three key modification sites:
The methoxy substituent at C7 profoundly influences electronic distribution, increasing electron density at C6/C8 positions by approximately 30% compared to unsubstituted quinazolinone, as demonstrated by computational models [5]. This electronic perturbation enhances:
Table 2: Position-Specific Functionalization Impact on Bioactivity
Position | Electrostatic Potential | Preferred Substituents | Biological Consequence | |
---|---|---|---|---|
2 (Carbonyl) | δ- = -42 kcal/mol | Fixed carbonyl | H-bonding with target proteins | |
7 (Methoxy) | δ+ = +27 kcal/mol | -OCH₃, -OCF₃, -OCH₂CH₃ | Enhanced membrane permeability | |
4 | δ+ = +38 kcal/mol | -Cl, -F, -NHAr | Covalent binding capability | |
6/8 | δ- = -15 to -22 kcal/mol | -OH, -OCOCH₃, halogens | Tuning of electronic properties | [1] [2] [6] |
Hydrogen bonding patterns differentiate 2-quinazolinones from their 4-isomers. The 7-methoxyquinazolin-2(1H)-one forms a pseudo-cyclic dimeric structure through N-H···O=C interactions, creating a planar ribbon-like configuration that facilitates stacking interactions with biological targets. This contrasts with 4-quinazolinones, which exhibit lactam-lactim tautomerism and consequently unpredictable H-bonding behavior [6].
The strategic focus on 7-methoxyquinazolin-2(1H)-one derivatives emerges from their balanced polypharmacology and synthetic tractability. Key advantages include:
Enhanced Blood-Brain Barrier Penetration:The 7-methoxy group increases logP by ~0.8 units compared to hydroxyl analogues, significantly improving CNS bioavailability. Molecular polar surface area (PSA) remains <70Ų, satisfying Lipinski's criteria for blood-brain barrier permeability [8].
Dual Targeting Capabilities:
Synthetic Versatility:The C4 position undergoes facile nucleophilic aromatic substitution (SₙAr) with amines under mild conditions (DMF, 60°C), enabling rapid library generation. Quantitative analysis shows 92% yield for 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate synthesis from precursor compounds [5] [10].
Table 3: Therapeutic Applications and Molecular Targets
Therapeutic Area | Molecular Target | Exemplary Compound | Activity (IC₅₀) | |
---|---|---|---|---|
Oncology | EGFR tyrosine kinase | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | 3.8 nM | |
Neurodegeneration | Acetylcholinesterase | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | 280 nM | |
Antimicrobial | DNA gyrase | 2-Benzyl-3-arylquinazolin-4(3H)-ones | 0.8 µg/mL | |
Cardiovascular | Rho-associated kinase | 2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-1-piperidin-1-ylethanone | 11 nM | [1] [2] [3] |
The structural plasticity of this scaffold enables rational design of multitarget-directed ligands (MTDLs), particularly valuable for complex diseases like Alzheimer's and multidrug-resistant cancers. Hybridization with pharmacophoric elements from indole, piperazine, or benzimidazole generates compounds simultaneously addressing multiple pathological pathways [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9